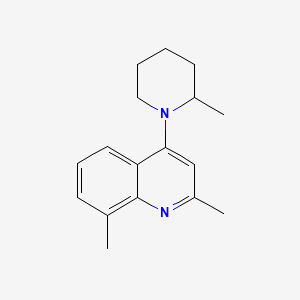
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperidine ring in this compound adds to its pharmacological significance, making it a valuable molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylquinoline with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
科学的研究の応用
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperidine ring enhances its binding affinity and specificity, making it a potent molecule for therapeutic applications.
類似化合物との比較
Similar Compounds
2,8-Dimethylquinoline: Lacks the piperidine ring, resulting in different biological activities.
4-(2-Methyl-1-piperidinyl)quinoline: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline is unique due to the presence of both the dimethylquinoline and piperidine moieties, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
87602-55-9 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC名 |
2,8-dimethyl-4-(2-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C17H22N2/c1-12-7-6-9-15-16(11-13(2)18-17(12)15)19-10-5-4-8-14(19)3/h6-7,9,11,14H,4-5,8,10H2,1-3H3 |
InChIキー |
PFTJCWBXHOCDHM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=CC(=NC3=C(C=CC=C23)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















